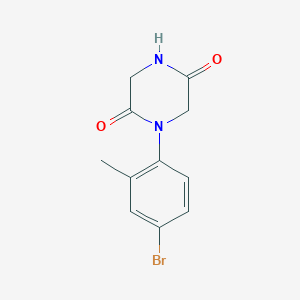

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione

Description

Properties

IUPAC Name |

1-(4-bromo-2-methylphenyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-7-4-8(12)2-3-9(7)14-6-10(15)13-5-11(14)16/h2-4H,5-6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUMZBHBBJRKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N2CC(=O)NCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Aryl-substituted piperazine-2,5-dione biological activity

Title: Aryl-Substituted Piperazine-2,5-dione Scaffolds in Medicinal Chemistry: A Technical Guide to Biological Activity and Synthesis

Abstract

The piperazine-2,5-dione (2,5-diketopiperazine or DKP) scaffold represents a privileged structure in drug discovery, characterized by a rigid six-membered heterocyclic core that mimics peptide turns.[1] This guide analyzes the pharmacological versatility of aryl-substituted DKPs, moving beyond their traditional role as peptide byproducts to their status as potent oncological, antiviral, and neuroprotective agents.[2] Special emphasis is placed on the clinical candidate Plinabulin and the mechanistic causality linking aryl-substitution patterns to tubulin destabilization and immune modulation.

Structural Architecture & Pharmacophore Analysis

The 2,5-DKP core is a cyclic dipeptide.[1][3] Its biological relevance stems from its ability to present multiple hydrogen bond donors/acceptors and hydrophobic aryl groups in a defined spatial orientation, resisting proteolysis more effectively than linear peptides.

The "Privileged" Scaffold

The core structure allows for functionalization at four key positions: the two amide nitrogens (

-

Arylidene Substitutions: Introduction of

- Alkylation: Modulates solubility and membrane permeability. Bulky groups here can also lock the conformation to prevent metabolic ring-opening.

Figure 1: Structure-Activity Relationship (SAR) zones of the Piperazine-2,5-dione scaffold. C3/C6 modifications drive primary potency, while N1/N4 modifications tune pharmacokinetic properties.

Oncological Activity: The Plinabulin Paradigm

The most advanced application of aryl-substituted DKPs is in oncology. Plinabulin (NPI-2358) , a synthetic analogue of the marine natural product phenylahistin, exemplifies the dual-mechanism potential of this class.

Mechanism of Action (MoA)

Plinabulin operates via a "Immune-Oncology" dual pathway:

-

Direct Cytotoxicity: It binds to the colchicine-binding site of

-tubulin. Unlike taxanes (which stabilize microtubules), Plinabulin destabilizes them, causing depolymerization. This arrests cells in the -

Immune Activation (GEF-H1 Pathway): Microtubule collapse releases the sequestered protein GEF-H1 (Guanine nucleotide exchange factor H1). Free GEF-H1 activates RhoA, which triggers a signaling cascade resulting in the maturation of dendritic cells (DCs) and subsequent T-cell priming.

Figure 2: Dual Mechanism of Action of Plinabulin: Direct microtubule destabilization and GEF-H1 mediated immune activation.

Emerging Anticancer Derivatives

Recent studies have expanded the SAR beyond Plinabulin:

-

Compound 11 (3-naphthalen-1-ylmethylene-6-(2-methoxybenzylidene)-2,5-DKP): Exhibits potent

values against A549 ( -

SAR Insight: Electron-donating groups (e.g., -OMe) on the aryl rings generally enhance potency compared to strong electron-withdrawing groups (

), likely due to electronic requirements of the binding pocket.

Antimicrobial & Antiviral Activity[1][2][4][5][6][7]

Antiviral Potency

Aryl-substituted DKPs have shown specific activity against enveloped viruses.

-

Influenza (H5N2): Derivatives featuring a 3-benzylidene-6-(2-methylpropylidene) substitution pattern have demonstrated inhibition of viral propagation.[4][5]

-

Yellow Fever Virus (YFV): N-aryl substituted DKPs (specifically with ortho-substitutions on the N-aryl ring) have yielded

values in the -

Mechanism: While less characterized than the anticancer mechanism, data suggests interference with viral entry or early-stage replication complexes, potentially via intercalation into viral RNA-dependent RNA polymerases.

Antimicrobial Activity

Fungal metabolites containing the DKP core (e.g., from Aspergillus sclerotiorum) exhibit antibacterial activity against S. epidermidis and S. aureus. The mechanism often involves Topoisomerase I inhibition , distinct from the membrane disruption seen with cationic peptides.

Neuroprotective Potential[1][2][6][9][10]

The DKP scaffold is increasingly recognized for Central Nervous System (CNS) activity due to its ability to cross the Blood-Brain Barrier (BBB).

-

PPAR-

Agonism: Aryl-DKPs isolated from marine fungi have been identified as Peroxisome Proliferator-Activated Receptor gamma (PPAR- -

Oxidative Stress Reduction: In SH-SY5Y neuroblastoma models, these compounds inhibit

-induced Reactive Oxygen Species (ROS) generation and prevent mitochondrial membrane potential loss.[6] -

TRH Metabolites: Cyclo(His-Pro), a naturally occurring DKP, is a metabolite of Thyrotropin-Releasing Hormone (TRH) and exhibits intrinsic neuroprotective effects in traumatic brain injury models.[6]

Experimental Protocol: Synthesis of 3,6-Diaryl-2,5-Diketopiperazines

Objective: To synthesize a library of unsymmetrical 3,6-diaryl-2,5-DKPs via the Perkin-type condensation method. This method allows for the sequential introduction of different aryl aldehydes, enabling precise SAR exploration.

Reagents:

-

Glycine anhydride (Piperazine-2,5-dione)

-

Acetic anhydride (

) -

Sodium acetate (

) -

Aryl aldehydes (

) -

Triethylamine (

) or Potassium t-butoxide ( -

DMF (Dimethylformamide)

Step-by-Step Workflow:

-

Activation (N-Acetylation):

-

Reflux glycine anhydride (1.0 eq) in excess acetic anhydride (10 eq) for 4-6 hours.

-

Concentrate in vacuo to yield 1,4-diacetyl-piperazine-2,5-dione . This activates the C3/C6 positions for deprotonation.

-

-

First Aldol Condensation (Mono-arylidene formation):

-

Dissolve 1,4-diacetyl-DKP (1.0 eq) in DMF.

-

Add

(1.0 eq) and mild base ( -

Stir at room temperature for 12-24 hours. The acetyl group at N1 facilitates the acidity of C6 protons.

-

Purification: Precipitate with cold water or ether. Isolate the mono-arylidene intermediate.

-

-

Second Aldol Condensation (Di-arylidene formation):

-

Dissolve the mono-arylidene intermediate in DMF.

-

Add

(1.2 eq) and a stronger base (Cesium Carbonate or -

Deacetylation: The N-acetyl groups are often labile and may cleave during the second condensation or workup. If not, treat with hydrazine hydrate (

) in methanol to remove N-acetyl groups.

-

-

Isomer Isolation:

-

The product will be a mixture of E/Z isomers (typically Z,Z is thermodynamically favored).

-

Purify via recrystallization (glacial acetic acid) or silica gel chromatography (

).

-

Figure 3: Step-wise synthesis of unsymmetrical aryl-substituted DKPs via the diacetyl-activation route.

Quantitative Data Summary

| Compound Class | Target / Cell Line | Activity Metric | Key Structural Feature |

| Plinabulin | NSCLC (Lung Cancer) | tert-butyl imidazole + Phenylahistin core | |

| Compound 11 | HeLa (Cervical) | Naphthalene + 2-Methoxybenzylidene | |

| Compound 11 | A549 (Lung) | Naphthalene + 2-Methoxybenzylidene | |

| N-Aryl DKP (7g) | Yellow Fever Virus | Ortho-substituted N-aryl ring | |

| Aspergillus DKP | S. epidermidis | Prenylated indole core |

References

-

Plinabulin Mechanism & Clinical Profile

-

Anticancer SAR of 3,6-Diunsaturated 2,5-DKPs

- Title: Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsatur

- Source: MDPI (Molecules 2023).

-

URL:[Link]

-

Antiviral Activity of DKP Derivatives

-

Neuroprotective Effects

-

Synthesis Protocols

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum [frontiersin.org]

- 4. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Piperazine synthesis [organic-chemistry.org]

- 8. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Synthesis of 1-Arylpiperazine-2,5-diones: Strategies and Mechanistic Insights

Introduction: The Privileged Scaffold of 1-Arylpiperazine-2,5-diones in Drug Discovery

The 1-arylpiperazine-2,5-dione core is a prominent structural motif in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3][4] This privileged scaffold is a cornerstone in the design of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[5][6] Derivatives of this class have shown a wide spectrum of biological effects, including antidepressant, anti-inflammatory, analgesic, and anticancer properties.[1][7] The modular nature of the 1-arylpiperazine-2,5-dione structure allows for systematic modifications to fine-tune potency, selectivity, and pharmacokinetic profiles, making it an attractive template for drug development professionals.[1]

This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for constructing the 1-arylpiperazine-2,5-dione ring system. We will delve into the mechanistic underpinnings of these methodologies, offering field-proven insights to aid researchers in their experimental design and execution.

Part 1: Synthesis via Cyclization of Amino Acid Derivatives

The most classical and conceptually straightforward approach to piperazine-2,5-diones involves the cyclodimerization of α-amino acids or the intramolecular cyclization of dipeptide precursors.

Direct Condensation of α-Amino Acids

The direct thermal condensation of two α-amino acid molecules is a fundamental method for preparing symmetrical piperazine-2,5-diones.[8][9] This reaction is typically carried out at elevated temperatures in a high-boiling point solvent, such as ethylene glycol.[8][9]

The causality behind this choice of solvent lies in its ability to facilitate the necessary dehydration reactions while maintaining a high enough temperature to drive the equilibrium towards the cyclized product. The mechanism involves the initial formation of a dipeptide intermediate, which then undergoes an intramolecular nucleophilic attack of the terminal amine onto the ester or carboxylic acid moiety to release a molecule of water and form the cyclic dipeptide.

Experimental Protocol: Synthesis of Piperazine-2,5-dione from Glycine

-

Setup: In a round-bottom flask equipped with a reflux condenser, add glycine (1.0 eq).

-

Solvent Addition: Add ethylene glycol to the flask.

-

Reaction: Heat the mixture to 170 °C and maintain it overnight.[8]

-

Workup: Cool the reaction mixture, which may result in the precipitation of the product. The crude product can then be purified by recrystallization.

Stepwise Construction and Catalytic Approaches

For the synthesis of unsymmetrical 1-arylpiperazine-2,5-diones, a more controlled, stepwise approach is necessary. This typically involves the sequential coupling of two different amino acids to form a linear dipeptide, followed by a base- or acid-catalyzed intramolecular cyclization.[10]

A more recent advancement in this area is the use of catalytic methods to promote peptide bond formation and subsequent cyclization. For instance, diboronic acid anhydride has been effectively employed as a dehydration catalyst for the synthesis of 2,5-diketopiperazines with hydroxymethyl functional groups.[11] This method offers high yields and avoids the use of stoichiometric condensation reagents, thus improving atom economy.[11] The reaction proceeds through an intermolecular catalytic condensation, followed by deprotection and intramolecular cyclization.[11]

Part 2: The Ugi Multicomponent Reaction in 1-Arylpiperazine-2,5-dione Synthesis

The Ugi multicomponent reaction (MCR) is a powerful and convergent strategy for the rapid assembly of complex molecules, including the 1-arylpiperazine-2,5-dione scaffold.[12][13] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like intermediate, which can then be cyclized to the desired piperazinedione.

The elegance of the Ugi reaction lies in its ability to introduce multiple points of diversity in a single step. For the synthesis of 1-arylpiperazine-2,5-diones, a common strategy involves the use of chloroacetic acid as the carboxylic acid component.[14][15] The resulting Ugi adduct contains a chloroacetamide moiety, which is perfectly poised for an intramolecular nucleophilic substitution by the terminal amide nitrogen upon treatment with a base, leading to the formation of the piperazine-2,5-dione ring.[14]

Experimental Protocol: One-Pot Synthesis of a 1-Arylpiperazine-2,5-dione Derivative via Ugi Reaction

-

Initial Condensation: In a suitable solvent like methanol, combine the aryl aldehyde (1.0 eq) and the primary amine (1.0 eq). Stir for a short period to allow for imine formation.

-

Sequential Addition: To the reaction mixture, add chloroacetic acid (1.0 eq) followed by the isocyanide (1.0 eq).[14]

-

Ugi Reaction: Stir the mixture at room temperature for 24-48 hours until the formation of the Ugi adduct is complete (monitored by TLC).

-

Cyclization: Add a base, such as potassium hydroxide, to the reaction mixture to induce intramolecular cyclization.[14]

-

Workup and Purification: After the reaction is complete, the product can be isolated by filtration or extraction, followed by purification using column chromatography or recrystallization.

Visualizing the Ugi-Based Synthesis Workflow

Caption: Workflow for the Ugi-based synthesis of 1-arylpiperazine-2,5-diones.

Part 3: Alternative and Specialized Synthetic Routes

While cyclization of amino acid derivatives and the Ugi reaction are the most prevalent methods, other strategies have also been developed for the synthesis of 1-arylpiperazine-2,5-diones.

Dieckmann Cyclization

The Dieckmann cyclization offers an alternative route to the piperazine-2,5-dione core.[16] This intramolecular condensation of a diester in the presence of a base is particularly useful for constructing highly substituted piperazinediones. The starting materials are typically assembled through standard acylation and oxidation processes.[16]

Solid-Phase Synthesis

For the generation of libraries of 1-arylpiperazine-2,5-dione derivatives for high-throughput screening, solid-phase synthesis is a valuable technique.[5] This method involves anchoring the initial building block to a solid support and then carrying out the subsequent reaction steps. The final product is then cleaved from the resin. This approach facilitates purification and allows for the parallel synthesis of a large number of compounds.[5]

Part 4: Data Summary and Comparison of Synthetic Methods

| Synthetic Method | Key Advantages | Key Limitations | Typical Reagents |

| Direct Condensation of Amino Acids | Simple, atom-economical for symmetrical products. | High temperatures required, limited to symmetrical products. | α-Amino acids, ethylene glycol.[8][9] |

| Stepwise Cyclization | Allows for unsymmetrical products, good control. | Multi-step, may require protecting groups. | Amino acid derivatives, coupling agents, base/acid. |

| Ugi Multicomponent Reaction | Convergent, rapid access to diversity, one-pot. | Can be sensitive to steric hindrance, requires isocyanides. | Aldehyde, amine, chloroacetic acid, isocyanide.[12][13][14] |

| Dieckmann Cyclization | Good for highly substituted rings. | Requires specific diester precursors. | Diester, strong base (e.g., NaH).[16] |

| Solid-Phase Synthesis | Amenable to library synthesis, simplified purification. | Requires solid support and specialized techniques. | Resin-bound amino acids, various reagents.[5] |

Part 5: Mechanistic Visualization

Mechanism of Base-Induced Cyclization of a Ugi Adduct

Caption: Key steps in the cyclization of a chloroacetamide-containing Ugi adduct.

Conclusion

The synthesis of 1-arylpiperazine-2,5-diones is a well-established field with a variety of robust and versatile methodologies at the disposal of the synthetic chemist. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The classical cyclization of amino acid derivatives remains a reliable method, while the Ugi multicomponent reaction offers a powerful platform for the rapid generation of diverse libraries of these important heterocyclic compounds. As the demand for novel CNS agents and other therapeutics continues to grow, the development of even more efficient and sustainable methods for the synthesis of 1-arylpiperazine-2,5-diones will undoubtedly remain an active area of research.

References

-

Ciufolini, M. A., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry. [Link]

-

Laterza, B., et al. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. MDPI. [Link]

-

Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. Journal of Organic Chemistry. [Link]

-

Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry. [Link]

-

(2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. [Link]

-

Reddy, K. S., et al. (n.d.). Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. National Institutes of Health. [Link]

-

Smith, A. B., et al. (2012). A General Synthesis of Bis-indolylpiperazine-2,5-diones. Molecules. [Link]

-

(n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Fouad, M. A., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. [Link]

-

(n.d.). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Beilstein Journal of Organic Chemistry. [Link]

-

Quintero, L. M. A., et al. (2018). A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors: synthetic sequence and the structure of a representative product, (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione. Acta Crystallographica Section C: Structural Chemistry. [Link]

-

Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals. [Link]

-

(n.d.). Piperazine-2,5-dione (2) synthesis. ResearchGate. [Link]

-

Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences. [Link]

-

López-Rodríguez, M. L., et al. (1998). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 4. 1-[ω-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)- 2,5-pyrrolidinediones and -3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinediones: Study of the Steric Requirements of the Terminal Amide Fragment on 5-HT1A Affinity/Selectivity. Journal of Medicinal Chemistry. [Link]

-

Li, J., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters. [Link]

-

(n.d.). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. [Link]

-

(n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. National Institutes of Health. [Link]

-

(2022). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. MDPI. [Link]

-

(n.d.). Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]

-

Zajdel, P., et al. (2004). New arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment: synthesis, in vitro, and in vivo pharmacological evaluation. Journal of Medicinal Chemistry. [Link]

-

(n.d.). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. [Link]

-

(n.d.). Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands. National Institutes of Health. [Link]

-

(n.d.). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. RSC Publishing. [Link]

-

(n.d.). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. National Institutes of Health. [Link]

-

(n.d.). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Publishing. [Link]

-

(n.d.). ChemInform Abstract: Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. ResearchGate. [Link]

-

(n.d.). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment: synthesis, in vitro, and in vivo pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors: synthetic sequence and the structure of a representative product, (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

- 12. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]

- 13. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 14. Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A Dieckmann cyclization route to piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione

Executive Summary & Strategic Rationale

The synthesis of 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione represents a classic challenge in heterocyclic chemistry: the formation of a diketopiperazine (DKP) core hindered by both steric bulk (the ortho-methyl group) and electronic deactivation (the para-bromo group).

While DKPs are often formed spontaneously from dipeptide esters, N-aryl derivatives—particularly those with ortho substituents—require specific forcing conditions to overcome the rotational energy barrier required to achieve the reactive cis-amide conformation. This guide presents a robust, scalable workflow focusing on the "Cyclative Cleavage" strategy, transitioning from a linear dipeptide intermediate to the cyclic target.

Key Chemical Challenges Solved:

-

Steric Hindrance: The 2-methyl group on the aniline ring creates significant steric clash, making the initial coupling of the dipeptide difficult.

-

Nucleophilicity: The aniline nitrogen is electron-deficient due to the aryl ring, requiring optimized N-alkylation and acylation protocols.

-

Cyclization Kinetics: Standard thermal cyclization is often too slow for sterically congested substrates; we employ microwave irradiation to accelerate the reaction.

Retrosynthetic Analysis & Pathway

The most reliable route to 1-aryl-piperazine-2,5-diones is not the direct arylation of the DKP ring (which suffers from poor regioselectivity), but the assembly of a linear dipeptide followed by cyclization.

Pathway Logic

-

N-Alkylation: Convert 4-bromo-2-methylaniline to the N-aryl glycine ester.

-

Acylation: Couple with N-protected glycine (Boc-Gly-OH) to form the linear dipeptide.

-

Deprotection/Cyclization: Remove the Boc group and induce intramolecular aminolysis.

Figure 1: Step-wise synthetic pathway.[1][2] Note the critical "Difficult Coupling" step due to the steric hindrance of the ortho-methyl group.

Detailed Experimental Protocols

Phase 1: Synthesis of the N-Aryl Amino Acid Precursor

Objective: Synthesize Ethyl N-(4-bromo-2-methylphenyl)glycinate.

Mechanism: Nucleophilic substitution (

Protocol:

-

Reagents:

-

4-Bromo-2-methylaniline (1.0 eq)

-

Ethyl bromoacetate (1.2 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Sodium Iodide (NaI) (0.1 eq - Catalyst)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile.[2]

-

-

Procedure:

-

Dissolve aniline in DMF (5 mL/mmol).

-

Add DIPEA and NaI. Stir for 10 mins at RT.

-

Add Ethyl bromoacetate dropwise.

-

Heat to 60°C for 4-6 hours. (Monitor by TLC/LCMS).

-

Note: Do not overheat (>80°C) to avoid dialkylation.

-

-

Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

. Purify via flash chromatography (Hexane/EtOAc).

Phase 2: Dipeptide Assembly (The Critical Step)

Objective: Synthesize Ethyl N-(Boc-glycyl)-N-(4-bromo-2-methylphenyl)glycinate.

Expert Insight: Standard coupling agents (EDC/HOBt) often fail here because the secondary amine is essentially a deactivated aniline. We utilize HATU , which generates a highly reactive active ester, or convert the amino acid to an acid chloride.

Protocol:

-

Reagents:

-

N-Aryl glycine ester (from Phase 1) (1.0 eq)

-

Boc-Gly-OH (1.5 eq)

-

HATU (1.5 eq)

-

HOAt (1.5 eq - Optional additive for speed)

-

DIPEA (3.0 eq)

-

Solvent: DMF (Dry).

-

-

Procedure:

-

Dissolve Boc-Gly-OH, HATU, and DIPEA in dry DMF. Stir for 15 mins to activate the acid.

-

Add the N-Aryl glycine ester.

-

Crucial: Heat the reaction to 50-60°C . Due to the ortho-methyl group, room temperature coupling may take days or stall.

-

Stir for 12-24 hours.

-

-

Validation: Check LCMS for the mass of the dipeptide (

is usually prominent).

Phase 3: Deprotection and Cyclization

Objective: Convert the linear dipeptide to this compound.

Mechanism: Acidic removal of the Boc group exposes the primary amine. Under neutral or slightly basic conditions, this amine attacks the distal ester carbonyl. The cis-conformation required for this attack is actually favored by the N-aryl substitution (N-alkylation lowers the energy difference between cis and trans amide rotamers).

Protocol:

-

Deprotection:

-

Dissolve dipeptide in DCM/TFA (1:1 ratio). Stir 1 hour at RT.

-

Concentrate in vacuo to remove TFA completely (azeotrope with toluene if necessary).

-

Result: Trifluoroacetate salt of the dipeptide ester.

-

-

Cyclization (Microwave Method - Recommended):

-

Dissolve the salt in 2-Butanol or Toluene/10% Acetic Acid .

-

Add a mild base (Morpholine or Triethylamine) to neutralize the salt and free the amine.

-

Microwave Settings: 120°C, 15-30 minutes.

-

Alternative (Thermal): Reflux in 2-butanol with 5% acetic acid for 12-18 hours.

-

-

Isolation:

-

On cooling, the DKP product often precipitates due to high crystallinity and low solubility in alcohols.

-

Filter the solid. Wash with cold ether.

-

Recrystallize from Ethanol/DMF if necessary.

-

Analytical Data & Troubleshooting

Expected Data Profile

| Parameter | Expected Value/Observation |

| Physical State | White to off-white crystalline solid. |

| Melting Point | High (>180°C), typical for DKPs due to H-bonding networks. |

| 1H NMR (DMSO-d6) | Aryl Region: 3 protons (pattern depends on 4-Br, 2-Me substitution). Methyl: Singlet approx 2.1-2.3 ppm. DKP Ring: Two singlets (or AB quartets) at 3.5-4.5 ppm. The CH2 adjacent to the aryl group will be significantly deshielded. |

| MS (ESI) | [M+H]+ consistent with formula C11H11BrN2O2. |

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Low Yield in Step 1 | Over-alkylation (formation of quaternary ammonium). | Use strictly 1.1-1.2 eq of bromoacetate. Lower temp to 40°C and extend time. |

| Stalled Coupling (Step 2) | Steric clash of 2-methyl group prevents attack. | Switch from HATU to Boc-Gly-Cl (Acid Chloride method) using pyridine/DCM. This is more aggressive. |

| No Cyclization | Protonated amine (salt form) cannot nucleophilically attack. | Ensure pH is adjusted to >7 using TEA or DIPEA during the cyclization step. |

References

-

General DKP Synthesis: Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716. Link

-

Microwave Assisted Cyclization: Lopez-Cobenas, A., et al. (2005). Microwave-Assisted Synthesis of Diketopiperazines. Molecular Diversity, 9, 121-128. Link

-

N-Aryl Glycine Synthesis: Proulx, C., et al. (2022).[3] On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Organic & Biomolecular Chemistry. Link

-

Steric Hindrance in Peptides: Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Alkylated Peptides. Journal of Peptide Science. Link

-

Target Scaffold Data: ChemicalBook Entry for this compound (CAS 1486833-31-1).[4] Link

Disclaimer: This protocol involves the use of hazardous chemicals (alkylating agents, strong acids). All procedures should be performed in a fume hood with appropriate PPE.

Sources

- 1. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. This compound | 1486833-31-1 [chemicalbook.com]

Solid-phase synthesis of aryl-substituted diketopiperazine libraries

Application Note: Solid-Phase Synthesis of Aryl-Substituted Diketopiperazine Libraries

Part 1: Strategic Overview

The 2,5-diketopiperazine (DKP) scaffold is a privileged structure in drug discovery, often acting as a rigid peptidomimetic core that displays pharmacophores in defined spatial orientations. Aryl-substituted DKPs are particularly valuable for disrupting protein-protein interactions (PPIs) due to their ability to mimic aromatic side-chain clusters (e.g., Trp, Phe, Tyr) found at hot spots of protein interfaces.

This guide details two distinct, field-proven protocols for generating aryl-DKP libraries on solid support.

-

Protocol A (The "Cyclative Release" Route): Utilizes standard Fmoc-SPPS chemistry. Best for defined stereochemistry and high purity. The DKP formation drives the cleavage from the resin, ensuring that only cyclized product is released ("self-purifying").

-

Protocol B (The "Ugi-De-Boc-Cyclize" Route): Utilizes Multicomponent Reaction (MCR) chemistry. Best for maximizing diversity (4 points of variation) and generating large libraries rapidly.

Part 2: Experimental Protocols

Protocol A: Fmoc-Based Cyclative Cleavage

Target: High-purity DKPs with defined chirality.

Mechanism: A linear dipeptide ester-linked to the resin undergoes intramolecular aminolysis. The N-terminal amine attacks the C-terminal ester carbonyl, forming the six-membered ring and simultaneously detaching the molecule from the solid support.

Materials:

-

Resin: Wang Resin (0.7–0.8 mmol/g) or HMPB-ChemMatrix (for better swelling in polar solvents).

-

Reagents: Fmoc-Aryl-Gly-OH (or other aryl amino acids), HATU, DIPEA, Piperidine, Acetic Acid.

Step-by-Step Methodology:

-

Resin Loading (Esterification):

-

Swell Wang resin (100 mg) in DCM for 30 min.

-

Dissolve Fmoc-Amino Acid 1 (5 eq), DIC (2.5 eq), and DMAP (0.1 eq) in DMF/DCM (1:1).

-

Add to resin and shake for 4 hours at room temperature (RT).

-

QC Check: Measure loading via UV absorbance of the fulvene-piperidine adduct after a test deprotection.

-

-

Fmoc Deprotection:

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Wash: DMF (3x), DCM (3x), DMF (3x).[1]

-

-

Coupling Second Amino Acid (The Aryl Component):

-

Note: Aryl-substituted amino acids (e.g., Phenylglycine) are sterically demanding.

-

Activation: Dissolve Fmoc-Aryl-AA-OH (4 eq), HATU (3.8 eq), and HOAt (4 eq) in DMF. Add DIPEA (8 eq).

-

Reaction: Add to resin.[2][3][4] Microwave irradiation at 75°C for 5 minutes (or shake 2 hours at RT).

-

Wash extensively to remove urea byproducts.

-

-

Fmoc Removal & Cyclative Release:

-

Remove the N-terminal Fmoc group (20% Piperidine/DMF).[1]

-

The Critical Step: Wash resin with weak acid to protonate the amine slightly if reaction is too fast, or proceed directly to cyclization conditions.

-

Cyclization Cocktail: Suspend resin in Toluene/1-Butanol (4:1) with 5% Acetic Acid (catalyst).

-

Heat: Microwave at 120°C for 15–30 minutes.

-

Isolation: Filter the resin. The filtrate contains the cleaved, cyclized DKP.

-

Evaporate solvent to yield pure DKP.

-

Protocol B: The Ugi-De-Boc-Cyclize (UDC) Strategy

Target: High-diversity libraries with complex substitution patterns.

Mechanism: An Ugi 4-Component Reaction (U-4CR) assembles a linear backbone on-resin. Acid treatment removes a Boc protecting group, exposing a nucleophilic amine that attacks the backbone amide, releasing the DKP.

Materials:

-

Resin: Rink Amide or commercially available amine-functionalized resin.

-

Reagents: Aryl Aldehyde, Boc-Amino Acid, Isocyanide, TFA (Trifluoroacetic acid).

Step-by-Step Methodology:

-

Imine Formation:

-

Swell amine-functionalized resin in TMOF (Trimethyl orthoformate) / MeOH (1:1). TMOF acts as a dehydrating agent.

-

Add Aryl Aldehyde (5 eq). Shake for 2 hours at RT.

-

-

Ugi Reaction (U-4CR):

-

Do not wash the resin (equilibrium sensitive).

-

Add Boc-Amino Acid (5 eq) and Isocyanide (5 eq) dissolved in MeOH/DCM.

-

Shake for 24–48 hours at RT.

-

Optimization: For aryl aldehydes with electron-donating groups, add ZnCl2 (5 mol%) as a Lewis acid catalyst.

-

-

Washing:

-

Wash: DMF (5x), DCM (5x), MeOH (5x). Ensure all unreacted isocyanide (distinct foul odor) is removed.

-

-

Acid-Triggered Cyclization/Cleavage:

-

Treat resin with 10% TFA in DCM (v/v) for 30 minutes.

-

Mechanism:[2][5][6] TFA removes the Boc group. The revealed primary amine attacks the exocyclic amide carbonyl.

-

Thermal Boost: If cyclization is slow (monitored by LCMS of supernatant), heat the TFA/DCM mixture to 50°C in a sealed pressure vial for 2 hours.

-

Filter resin.[3] The filtrate contains the DKP.

-

Part 3: Data Analysis & Visualization

Comparative Analysis of Methods

| Feature | Protocol A: Cyclative Release | Protocol B: UDC Strategy |

| Diversity Potential | Moderate (2 points: AA1, AA2) | High (4 points: Amine, Aldehyde, Acid, Isocyanide) |

| Purity Profile | Excellent (>90% typical) | Good (Dependent on Ugi conversion) |

| Reaction Time | Fast (Standard SPPS) | Slow (Ugi requires 24-48h) |

| Stereocontrol | High (Chiral pool AAs) | Low (Ugi creates new chiral center, often racemic) |

| Aryl Suitability | Good for Aryl-AAs | Excellent for Aryl-Aldehydes |

Workflow Visualization

Caption: Decision matrix and workflow for Fmoc-based vs. Ugi-based solid-phase synthesis of diketopiperazines.

Part 4: Critical Control Points (Troubleshooting)

-

Racemization of Aryl-Glycines:

-

Issue: Phenylglycine derivatives are prone to racemization during coupling due to the high acidity of the alpha-proton.

-

Solution: Use Collidine instead of DIPEA as the base during HATU coupling to maintain a slightly less basic pH, or use TBTU/HOBt at 0°C.

-

-

Incomplete Cyclization (Protocol A):

-

Issue: Steric clash between two bulky aryl groups prevents ring closure.

-

Solution: Switch solvent to 1,2-Dichlorobenzene and increase microwave temperature to 160°C. The high boiling point facilitates the transition state formation.

-

-

Isocyanide Odor (Protocol B):

-

Issue: Residual isocyanide contaminates the final library.

-

Solution: Perform a "scavenger wash" using polymer-bound amine or simply wash with 10% acetic acid in DCM before the final TFA cleavage step.

-

References

-

Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry.

-

Golebiowski, A., et al. (2002).[7] "Solid-Supported Synthesis of Putative Peptide β-Turn Mimetics via Ugi Reaction for Diketopiperazine Formation." Journal of Combinatorial Chemistry.

-

Perez-Perez, M., et al. (2005). "Microwave-Assisted Solid-Phase Synthesis of 2,5-Diketopiperazines." Organic Letters.

-

Fischer, P. M. (2003). "Diketopiperazines in peptide and combinatorial chemistry." Journal of Peptide Science.

-

Kennedy, A. L., et al. (2002).[4] "Optimization of the Ugi Reaction for the Synthesis of Diketopiperazines on Solid Support." Tetrahedron Letters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solid-Phase Synthesis of Peptoid-like Oligomers Containing Diverse Diketopiperazine Units - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]

- 4. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 6. Cyclative Release Strategy to Obtain Pure Cyclic Peptides Directly from the Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sci-Hub. Solid-Supported Synthesis of Putative Peptide β-Turn Mimetics via Ugi Reaction for Diketopiperazine Formation / Journal of Combinatorial Chemistry, 2002 [sci-hub.kr]

Advanced Application Note: Suzuki-Miyaura Coupling on Bromo-Aryl Diketopiperazines

Executive Summary & Strategic Importance

Diketopiperazines (DKPs) are cyclic dipeptides classified as "privileged structures" in medicinal chemistry due to their high structural rigidity, resistance to proteolysis, and ability to mimic peptide turns. They are core scaffolds in numerous bioactive natural products (e.g., Plinabulin, Phenylahistin) and drug candidates targeting microtubule depolymerization and oxytocin receptors.

For drug developers, the Suzuki-Miyaura cross-coupling reaction is the primary tool for late-stage diversification of the DKP scaffold. However, performing this reaction on bromo-aryl DKPs presents a unique "synthetic trilemma":

-

Epimerization: The basic conditions required for transmetallation often deprotonate the acidic

-carbon ( -

Catalyst Poisoning: The diketopiperazine ring contains two amide nitrogens and two carbonyl oxygens capable of chelating Palladium (Pd), arresting the catalytic cycle.

-

Solubility: The strong intermolecular hydrogen bonding of the DKP core renders many substrates insoluble in standard non-polar coupling solvents (e.g., Toluene).

This guide provides a validated, self-consistent protocol designed to overcome these barriers, ensuring high yields (>80%) while maintaining >95% enantiomeric excess (ee).

Critical Design Considerations

The Epimerization-Reactivity Trade-off

The success of the reaction hinges on the choice of base. Strong bases (alkoxides, hydroxides) accelerate the transmetallation step but guarantee epimerization at the chiral centers.

-

Standard Approach: Carbonate bases (

, -

Optimized Approach: Use Mild Bases (Phosphates or Fluorides).

or

Catalyst Selection Strategy

Ligand sterics and electronics dictate the turnover frequency (TOF).

-

Pd(dppf)Cl₂: The "Workhorse." The large bite angle of dppf stabilizes the Pd center and resists chelation by the DKP amides.

-

Pd(OAc)₂ + SPhos: The "Problem Solver." For sterically hindered bromo-aryl sites (e.g., ortho-substituted), this electron-rich Buchwald ligand facilitates oxidative addition and rapid reductive elimination, outcompeting decomposition pathways.

Substrate Engineering (Protection)

Never attempt Suzuki coupling on a free N-H DKP if avoidable.

Free amide protons (

-

Recommendation: Protect DKP nitrogens with Methyl (Me), Benzyl (Bn), or p-Methoxybenzyl (PMB) groups prior to coupling. This improves solubility in organic solvents and prevents N-coordination to the catalyst.

Standardized Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Substrate: N,N'-protected Bromo-aryl Diketopiperazine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(0.05 equiv / 5 mol%) -

Base:

(3.0 equiv, finely ground) -

Solvent System: 1,4-Dioxane : Water (9:1 v/v)

-

Atmosphere: Argon or Nitrogen (Balloon or Manifold)

Step-by-Step Methodology

Step 1: System Deoxygenation (The "Freeze-Pump-Thaw" Alternative)

-

Why: Oxygen induces homocoupling of boronic acids and oxidizes phosphine ligands.

-

Protocol: Combine 1,4-Dioxane and Water in a septum-capped vial. Sparge with Argon gas for 15 minutes using a long needle submerged in the solvent and a short vent needle.

Step 2: Reaction Assembly

-

Charge a microwave vial or Schlenk tube with the Bromo-aryl DKP (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

(3.0 equiv). -

Add the Pd catalyst (5 mol%) last to minimize air exposure.

-

Seal the vessel and purge with Argon for 3 cycles (Vacuum/Backfill).

-

Inject the degassed Solvent System via syringe. Concentration should be 0.1 M with respect to the DKP.

Step 3: Catalysis

-

Thermal Method: Heat to 80°C in an oil bath for 12–18 hours.

-

Microwave Method (Recommended for Chiral Substrates): Heat to 100°C for 30–60 minutes.

-

Insight: Short reaction times in the microwave significantly reduce the window for thermal epimerization.

-

Step 4: Pd Scavenging & Workup (Critical for Biological Assays)

-

Cool mixture to Room Temperature (RT).

-

Dilute with Ethyl Acetate (EtOAc).

-

Scavenging: Add Si-Thiol or Si-TMT scavenger resin (50 wt% relative to substrate) and stir at RT for 2 hours.

-

Validation: This step reduces residual Pd from ~1000 ppm to <10 ppm, preventing false positives in cytotoxicity assays.

-

-

Filter through a Celite pad.[1] Wash with EtOAc.

-

Wash filtrate with Water (2x) and Brine (1x). Dry over

, filter, and concentrate.

Step 5: Purification

-

Purify via Flash Column Chromatography (Silica Gel).

-

Typical Eluent: DCM:MeOH (98:2 to 95:5) or Hexanes:EtOAc (gradient).

Optimization & Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<30%) | Catalyst Poisoning | Switch to Pd(OAc)₂ / SPhos (1:2 ratio). The bulky ligand prevents DKP coordination. |

| Racemization Observed | Base too strong / Reaction too long | 1. Switch base to CsF (2.0 equiv).2. Lower temp to 60°C.3. Use Microwave heating to reduce time. |

| Protodeboronation | Unstable Boronic Acid | 1. Use Boronic Ester (Pinacol ester) instead of acid.2. Switch solvent to anhydrous DMF (exclude water). |

| Hydrolysis of DKP Ring | High pH + High Temp | Remove water. Use anhydrous Dioxane with Cs₂CO₃ (suspended). |

| Insoluble Substrate | H-Bonding Aggregation | Switch solvent to DMF or DMSO . Note: DMF requires higher workup rigor to remove. |

Visualized Workflows (Graphviz)

Reaction Logic & Decision Tree

This diagram illustrates the decision-making process for selecting conditions based on substrate properties.

Caption: Decision matrix for selecting catalyst and base conditions to balance reactivity with chiral integrity.

Mechanistic Pathway & Epimerization Risk

Understanding where the cycle breaks down is key to troubleshooting.

Caption: The catalytic cycle showing the critical risk point where base selection impacts stereochemical integrity.

References & Authority

The protocols defined above are synthesized from high-impact methodologies in peptide and heterocyclic chemistry.

-

Plinabulin & DKP Analog Synthesis:

-

Epimerization Control in Cross-Couplings:

-

Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions. ACS Catalysis (2024).[4]

-

-

General Suzuki Coupling on Heterocycles:

-

The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification. Molecules (2017).[5]

-

-

Palladium Scavenging Protocols:

-

Palladium scavenging: From 1% to within ICH limits. Onyx Scientific / Drug Discovery Today.

-

Disclaimer: This Application Note is for research purposes only. Always consult Safety Data Sheets (SDS) for all reagents, particularly Palladium catalysts and Boronic acids, before handling.

Sources

Protocol for N-alkylation of piperazine-2,5-dione with aryl halides

Abstract & Strategic Overview

Piperazine-2,5-diones (2,5-diketopiperazines or DKPs) are privileged scaffolds in drug discovery, serving as core structures in antibiotics, oncology drugs (e.g., Plinabulin), and neuroactive agents. However, their functionalization—specifically N-arylation —is chemically non-trivial. The amide nitrogens in the DKP ring possess low nucleophilicity due to resonance stabilization with the adjacent carbonyls (

This Application Note details the Copper-Catalyzed Ullmann-Goldberg reaction, which is the industry-standard protocol for this transformation. Unlike standard alkylations that use NaH/Alkyl-X, N-arylation requires transition metal catalysis to overcome the high activation energy of the C-N bond formation. We focus primarily on the Fukuyama modification , a robust method utilizing Copper(I) Iodide (CuI) and Cesium Acetate (CsOAc) in DMSO, which mitigates common issues like DKP insolubility and racemization.

Mechanistic Insight & Catalytic Cycle

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via a Cu(I)/Cu(III) mechanism. The critical step is the coordination of the DKP amide nitrogen to the copper center, followed by oxidative addition of the aryl halide.

Figure 1: Catalytic Cycle of Cu-Mediated N-Arylation[1]

Caption: The Cu(I)/Cu(III) catalytic cycle. The base (CsOAc) facilitates the deprotonation and coordination of the DKP nitrogen to the copper center.

Critical Parameters: The "Why" Behind the Protocol

Before beginning, consider these three variables that determine success:

Solvent Selection (Solubility is King)

DKPs are notorious for their poor solubility in standard organic solvents (THF, Toluene, DCM) due to strong intermolecular hydrogen bonding.

-

Recommendation: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are mandatory.

-

Why: They disrupt the hydrogen bond network, solubilizing the DKP for reaction. DMSO is preferred for the Fukuyama protocol as it can also act as a weak ligand for Copper.

The Base: Cesium Acetate (CsOAc) vs. Carbonates

-

Recommendation: CsOAc is superior to K₂CO₃ or Cs₂CO₃ for sensitive DKPs.

-

Why: CsOAc is sufficiently basic to deprotonate the amide but mild enough to prevent epimerization (racemization) of the chiral centers at the

-carbon. Stronger bases often lead to loss of stereochemical integrity.

The Catalyst: Stoichiometric vs. Catalytic[2]

-

Insight: While "catalytic" is ideal, DKP arylation often stalls with 10-20 mol% CuI due to catalyst poisoning by the product.

-

Strategy: Start with stoichiometric CuI (1.0 equiv) if yield is paramount and purification is automated. Use catalytic CuI (10-20 mol%) + Diamine Ligand (e.g., DMEDA) for scale-up where copper removal is a concern.

Experimental Protocols

Protocol A: Stoichiometric CuI (Fukuyama Modification)

Best for: High-value, chiral DKPs where racemization must be minimized.

Materials:

-

Piperazine-2,5-dione substrate (1.0 equiv)

-

Aryl Iodide (2.0 - 3.0 equiv)

-

Copper(I) Iodide (CuI) (1.0 equiv)

-

Cesium Acetate (CsOAc) (2.0 - 3.0 equiv)

-

Anhydrous DMSO (0.1 M concentration)

Step-by-Step Workflow:

-

Setup: Flame-dry a Schlenk tube or pressure vial and let it cool under Argon/Nitrogen.

-

Charging: Add DKP substrate (1.0 mmol), CuI (190 mg, 1.0 mmol), and CsOAc (384 mg, 2.0 mmol) to the vial.

-

Solvent: Add anhydrous DMSO (10 mL). Note: If DKP does not fully dissolve, sonicate for 5 minutes.

-

Reagent Addition: Add the Aryl Iodide (2.0 mmol) via syringe. If solid, add in step 2.

-

Degassing: Sparge the solution with Argon for 10 minutes to remove oxygen (critical to prevent Cu oxidation).

-

Reaction: Seal the vessel and heat to 90 °C for 12–18 hours.

-

Checkpoint: Monitor by LC-MS.[1] The DKP peak should diminish; a less polar product peak will appear.

-

-

Work-up:

-

Purification: Flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Catalytic CuI with Diamine Ligand

Best for: Scale-up and less sterically hindered substrates.

Materials:

-

CuI (10-20 mol%)

-

Ligand:

-Dimethylethylenediamine (DMEDA) (20-40 mol%) -

Base:

(2.0 equiv) - Note: Stronger base, higher risk of racemization. -

Solvent: 1,4-Dioxane or DMF.

Workflow Differences:

-

Pre-mix CuI and DMEDA in the solvent for 15 mins to form the active blue/green complex before adding the DKP and base.

-

Heat to 110 °C . The higher temperature is often required for the catalytic turnover.

Troubleshooting & Optimization Matrix

Use this decision tree to resolve common failures.

Figure 2: Troubleshooting Logic Flow

Caption: Decision matrix for optimizing reaction conditions.

Data Summary: Base & Ligand Effects

| Variable | Condition | Yield (Typical) | Epimerization Risk | Notes |

| Standard | CuI (1 eq) / CsOAc / DMSO | 70-85% | Low | Best for chiral substrates. |

| Catalytic | CuI (10%) / DMEDA / K3PO4 | 50-70% | High | Good for achiral DKPs. |

| Base | Cs2CO3 | 40-60% | Moderate | Often leads to hydrolysis byproducts. |

| Halide | Aryl Bromide (Ar-Br) | < 30% | N/A | Reactivity is much lower than Ar-I. |

References

-

Facile CuI-mediated N-arylation of diketopiperazine using the Fukuyama modification . Vertex AI Search / NIH. Retrieved from [Link]

-

Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions . National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis of substituted N-heterocycles by N-arylation . Organic Chemistry Portal. Retrieved from [Link]

-

2,5-Diketopiperazine: Synthesis and Properties . Wikipedia. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of hydrophobic piperazine-2,5-dione derivatives

Technical Support & Troubleshooting Center for Piperazine-2,5-dione Derivatives

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming "Brick Dust" Properties in Hydrophobic Diketopiperazines (DKPs)

Diagnostic & Decision Matrix

User Guide: Before selecting a protocol, determine your constraints. Are you at the lead optimization stage (where structural changes are permitted) or the formulation stage (where the API is fixed)?

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on development stage constraints.

Technical FAQs: The "Root Cause" Analysis

Q: Why are my DKP derivatives insoluble even in DMSO or Methanol? A: You are likely fighting Lattice Energy , not just lipophilicity. DKPs form intermolecular hydrogen bonded "tapes" or "ribbons" in the solid state. The cis-amide functionality provides two H-bond donors (NH) and two acceptors (C=O). These align perfectly to form a tightly packed, high-melting-point crystal lattice (often >250°C).

-

The Fix: You must disrupt this packing. High lipophilicity (LogP) is secondary to the high melting point (Tm).

Q: Can I just lower the pH to protonate the nitrogen? A: NO. This is a common misconception. Unlike piperazine (which is a basic diamine, pKa ~9.8), piperazine-2,5-dione is a cyclic diamide (imide). The nitrogen lone pair is delocalized into the carbonyl.

-

Fact: The pKa of the DKP ring nitrogen is >14.[1] It will not protonate in aqueous acid.

-

Exception: If your side chains contain basic residues (e.g., Histidine, Lysine), pH adjustment works. If your side chains are alkyl/aryl (e.g., Phenylalanine, Leucine), pH adjustment is futile.

Q: How effective is N-methylation compared to formulation approaches? A: N-methylation is the "Nuclear Option." It typically yields a 2–3 log order increase in solubility. Formulation approaches (Cyclodextrins) typically yield a 10–50x increase.

| Method | Mechanism | Typical Solubility Fold-Increase | Impact on Permeability |

| N-Methylation | Removes H-bond donor; disrupts lattice | >100x | Increases (High) |

| Cyclodextrins | Encapsulates hydrophobic moiety | 10–50x | Neutral/Slight Decrease |

| Solid Dispersion | Amorphous state stabilization | 5–20x | Neutral |

| pH Adjustment | Ionization of side chains | >1000x (if ionizable) | Decreases |

Chemical Modification Protocols (Lead Optimization)

Protocol A: N-Methylation Strategy

Objective: Permanently disrupt the intermolecular hydrogen bonding network.

Mechanism: Replacing the amide proton with a methyl group eliminates the H-bond donor capability and introduces steric clash, preventing the formation of the insoluble "beta-sheet-like" ribbons.

Step-by-Step Workflow:

-

Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), Anhydrous DMF.

-

Procedure:

-

Dissolve DKP (1 eq) in anhydrous DMF (0.1 M concentration) under Argon.

-

Cool to 0°C. Add NaH (2.2 eq). Note: Evolution of H2 gas.

-

Stir for 30 mins to ensure deprotonation of the imide.

-

Add MeI (2.5 eq) dropwise.

-

Allow to warm to RT and stir for 2-4 hours.

-

-

Workup: Quench with water. Extract into EtOAc. Wash with brine.

-

Validation: Check 1H NMR. The disappearance of the broad NH singlet (usually >8.0 ppm) and appearance of N-Me singlet (~2.8-3.0 ppm) confirms reaction.

Alternative (Pre-synthesis): Use N-methyl amino acids (e.g., N-Me-Phe, N-Me-Ala) during the peptide coupling phase before cyclization. This is often cleaner than post-cyclization methylation.

Formulation Protocols (Fixed API)

Protocol B: Cyclodextrin Complexation (Phase Solubility)

Objective: Solubilize hydrophobic DKP without chemical modification using HP-β-CD.

Why HP-β-CD? Native β-CD has limited solubility itself.[2] Hydroxypropyl-β-CD (HP-β-CD) is highly water-soluble and has a cavity size (~6.0–6.5 Å) perfect for accommodating the DKP ring or phenyl side chains.

Step-by-Step Workflow:

-

Preparation: Prepare aqueous solutions of HP-β-CD at concentrations: 0, 5, 10, 20, and 40% (w/v) in water or phosphate buffer (pH 7.4).

-

Saturation: Add excess solid DKP derivative to each vial.

-

Equilibration: Shake/vortex at room temperature for 48 hours. Critical: Ensure solid is always present.

-

Filtration: Filter through a 0.45 µm PVDF filter (nylon may bind some hydrophobic drugs).

-

Quantification: Analyze filtrate via HPLC-UV.

-

Data Analysis: Plot [DKP] dissolved (M) vs. [CD] added (M).

-

Linear slope < 1: 1:1 inclusion complex (AL-type).

-

Calculation:

where

-

Protocol C: Solid Dispersion (Solvent Evaporation)

Objective: Trapping the DKP in a high-energy amorphous state.

-

Carrier Selection: PVP K30 or PEG 6000. Ratio 1:4 (Drug:Polymer).

-

Solvent: Dissolve both DKP and Polymer in a common solvent (e.g., HFIP or warm Ethanol/DCM mix). Note: HFIP is often required for rigid DKPs.

-

Evaporation: Rotary evaporate at 40°C under vacuum until dry.

-

Drying: Vacuum dry for 24h to remove residual solvent.

-

Result: A glassy solid where the polymer chains mechanically prevent the DKP from re-crystallizing into its insoluble lattice.

Visualizing the Mechanism

Figure 2: Mechanistic pathways for breaking the DKP crystal lattice. N-methylation attacks the H-bond network directly, while Cyclodextrins bypass it via encapsulation.

References

-

Teixidó, M., et al. (2007). "Improving the solubility and permeability of diketopiperazines by N-methylation." Journal of the American Chemical Society.

-

Fischer, P. M. (2003). "Diketopiperazines in peptide and combinatorial chemistry." Journal of Peptide Science.

-

Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

-

Martins, M. B., & Carvalho, I. (2007). "Diketopiperazines: biological activity and synthesis." Tetrahedron.

-

Jain, A. K., et al. (2011). "Solid dispersion: A strategy for solubility enhancement."[3][4] International Journal of Pharmaceutical Sciences and Research.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Methylphenyl Substituted Scaffolds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges arising from steric hindrance in 2-methylphenyl substituted scaffolds. The inherent steric bulk of the ortho-methyl group can significantly impede common synthetic transformations, leading to low yields, sluggish reactions, or complete failure. This resource offers field-proven insights and detailed protocols to navigate these synthetic hurdles.

Introduction: The Challenge of the Ortho-Methyl Group

The 2-methylphenyl group is a common structural motif in medicinal chemistry and materials science. However, the methyl group's proximity to the reaction center creates significant steric congestion. This hindrance can:

-

Prevent the close approach of reagents and catalysts.

-

Disfavor the formation of key transition states.

-

Lead to undesired side reactions like protodeboronation in Suzuki-Miyaura couplings.[1][2]

-

Influence the conformational preferences of the molecule, potentially leading to stable atropisomers.[3][4][5]

This guide will focus on practical, actionable solutions to these common problems, with a primary focus on cross-coupling reactions, which are frequently hampered by this structural feature.

Troubleshooting Guide: Low Yields in Cross-Coupling Reactions

Low or no yield in cross-coupling reactions involving 2-methylphenyl substituted scaffolds is the most frequently encountered issue. The following sections break down the problem by reaction type and offer specific, actionable solutions.

Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it is notoriously sensitive to steric hindrance.[6] The ortho-methyl group can impede both the transmetalation and reductive elimination steps of the catalytic cycle.

Diagram: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Steric hindrance primarily impacts transmetalation and reductive elimination.

Troubleshooting Steps & Solutions:

-

Inadequate Ligand Choice: Standard phosphine ligands like PPh₃ often fail with sterically demanding substrates. The key is to use bulky, electron-rich phosphine ligands that promote reductive elimination and stabilize the active catalytic species.

-

Protodeboronation of the Boronic Acid: The sterically hindered 2-methylphenylboronic acid can be prone to protodeboronation, especially in the presence of strong bases and water.[1] This side reaction consumes the boronic acid, leading to reduced yields.

-

Solution:

-

Use milder bases like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.[2]

-

Employ anhydrous solvents or minimize the amount of water in the reaction mixture.

-

Consider using more stable boronic acid derivatives, such as MIDA boronates or trifluoroborate salts, which are more resistant to protodeboronation.

-

-

-

Ineffective Catalyst System: The choice of palladium source and ligand is critical. Pre-formed palladium catalysts can sometimes offer better results than generating the active catalyst in situ.

-

Recommended Catalyst Systems:

-

Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos).

-

Palladium pre-catalysts like XPhos Pd G3.

-

-

Summary of Recommended Conditions for Suzuki-Miyaura Coupling

| Parameter | Recommendation | Rationale |

| Ligand | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) or NHCs.[6][7][8] | Facilitates reductive elimination and stabilizes the catalyst. |

| Base | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃).[2] | Minimizes protodeboronation of the boronic acid. |

| Solvent | Anhydrous aprotic polar solvents (e.g., Dioxane, Toluene, THF). | Reduces the rate of protodeboronation. |

| Temperature | Elevated temperatures (80-110 °C) are often necessary. | Provides sufficient energy to overcome the activation barrier. |

Issue 2: Challenges with Kumada-Corriu and Negishi Couplings

When Suzuki-Miyaura coupling fails, alternative cross-coupling strategies using more reactive organometallic reagents can be employed.

1. Kumada-Corriu Coupling (Grignard Reagents):

-

Challenge: Grignard reagents are highly reactive and basic, which can lead to side reactions.[9][10][11] The formation of the 2-methylphenyl Grignard reagent itself can be sluggish.

-

Solution:

-

Activation of Magnesium: Use of activating agents like iodine or 1,2-dibromoethane can facilitate the formation of the Grignard reagent.[9]

-

Catalyst System: Palladium-phosphinous acid catalysts have been shown to be effective for coupling ortho-substituted aryl halides with Grignard reagents under mild conditions.[12] Nickel catalysts can also be employed.

-

Low Temperatures: Running the reaction at lower temperatures can help to control the reactivity of the Grignard reagent and minimize side reactions.

-

2. Negishi Coupling (Organozinc Reagents):

-

Advantage: Organozinc reagents are generally more functional group tolerant than Grignard reagents.

-

Challenge: The preparation of the organozinc reagent can be an additional step.

-

Solution:

-

Preparation of Organozinc Reagent: The 2-methylphenylzinc halide can be prepared from the corresponding Grignard or organolithium reagent by transmetalation with ZnCl₂.

-

Catalyst System: A standard Pd(0) catalyst such as Pd(PPh₃)₄ is often effective.

-

Issue 3: Direct C-H Arylation Difficulties

Direct C-H arylation offers a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners.[13] However, directing the C-H activation to the desired position in the presence of a sterically demanding group can be challenging.

Diagram: C-H Activation Strategies

Caption: C-H arylation can be directed or non-directed.

Troubleshooting and Solutions:

-

Poor Regioselectivity: Without a directing group, C-H activation may occur at multiple positions.

-

Low Reactivity: The steric hindrance from the 2-methyl group can disfavor the formation of the metallacyclic intermediate required for C-H activation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 2-methylphenylboronic acid is giving me a significant amount of benzene as a byproduct. What is happening and how can I fix it?

A1: The formation of benzene is a classic sign of protodeboronation, where the boronic acid is replaced by a proton from the solvent or base.[1] This is exacerbated by the steric hindrance of the 2-methyl group, which slows down the desired cross-coupling reaction, giving more time for the side reaction to occur.

-

To fix this, you should:

-

Switch to a milder base, such as K₃PO₄ or Cs₂CO₃.

-

Use anhydrous solvents and ensure all reagents are dry.

-

Consider using a more stable boron reagent, like a 2-methylphenyl MIDA boronate.

-

Employ a highly active catalyst system (e.g., with a Buchwald ligand) to accelerate the cross-coupling, making it more competitive with protodeboronation.[6]

-

Q2: I am trying to synthesize a tetra-ortho-substituted biaryl containing a 2-methylphenyl group. The reaction is not proceeding. What are the key considerations?

A2: The synthesis of tetra-ortho-substituted biaryls is one of the most challenging coupling reactions due to extreme steric hindrance.

-

Key considerations are:

-

Ligand Choice is Paramount: You will need one of the most effective bulky phosphine ligands, such as XPhos or SPhos, or specialized N-heterocyclic carbene (NHC) ligands.[8][18][19] These are designed to handle severe steric congestion.

-

Reaction Conditions: High temperatures (often >100 °C) and longer reaction times may be necessary.

-

Alternative Couplings: If Suzuki-Miyaura coupling fails, consider a Kumada-Corriu coupling using the corresponding Grignard reagent, which is more nucleophilic.[12]

-

Q3: Can I use organolithium reagents to overcome the steric hindrance?

A3: Yes, organolithium reagents are extremely powerful nucleophiles and can be effective where other methods fail.[20][21][22][23] 2-Methylphenyllithium can be prepared from 2-bromotoluene and n-butyllithium via lithium-halogen exchange.[23] It can then be used in reactions analogous to Grignard additions or in Negishi-type couplings after transmetalation with a zinc salt. However, be aware that organolithium reagents are highly basic and pyrophoric, requiring strict anhydrous and inert atmosphere techniques.[24]

Q4: My 2-methylphenyl substituted product exists as a mixture of atropisomers. How can I control this?

A4: The steric clash between the 2-methyl group and substituents on the other aryl ring can lead to hindered rotation around the biaryl bond, resulting in stable, separable atropisomers.[3][4][5][25][26]

-

Controlling Atropisomerism:

-

Asymmetric Catalysis: Employing a chiral catalyst system in the cross-coupling reaction can favor the formation of one atropisomer over the other.

-

Resolution: If the atropisomers are stable enough to be isolated, they can be separated by chiral chromatography.

-

Conformational Analysis: Computational studies can help predict the rotational barrier and the relative stability of the different conformers.[27][28]

-

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide with 2-Methylphenylboronic Acid

This protocol provides a robust starting point for the coupling of a sterically hindered aryl bromide with 2-methylphenylboronic acid.

Materials:

-

Aryl bromide (1.0 equiv)

-

2-Methylphenylboronic acid (1.5 equiv)[29]

-

Pd₂(dba)₃ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (3.0 equiv, finely ground and dried)

-

Anhydrous 1,4-Dioxane

Procedure:

-

To an oven-dried reaction vessel, add the aryl bromide, 2-methylphenylboronic acid, and K₃PO₄.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous dioxane. Add this catalyst solution to the reaction vessel via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

References

-

Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Available from: [Link]

-

Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available from: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]

-

Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available from: [Link]

-

Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules. ResearchGate. Available from: [Link]

-

Direct Arylation of Simple Arenes with Aryl Bromides by Synergistic Silver and Palladium Catalysis. PMC. Available from: [Link]

-

2-Methylphenylboronic acid, 98%. Ottokemi. Available from: [Link]

-

Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available from: [Link]

-

Organolithium reagent. New World Encyclopedia. Available from: [Link]

-

Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. PMC. Available from: [Link]

-

Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism. ACS Catalysis. Available from: [Link]

-

Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. Available from: [Link]

-

Atropisomerism in biaryls. Stereoelectronics. Available from: [Link]

-

Direct Arylation of Unactivated Arenes Using Earth-Abundant Iron/Tetra-Aza Macrocyclic Complexes. PMC. Available from: [Link]

-

Grignard reagent. Wikipedia. Available from: [Link]

-

Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available from: [Link]

-

Organolithium reagents. SlidePlayer. Available from: [Link]

-

Atropisomerism in medicinal chemistry: challenges and opportunities. PMC. Available from: [Link]

-

17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. Available from: [Link]

-

Atropisomerism in the Pharmaceutically Relevant Realm. PMC. Available from: [Link]

-

Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. PubMed. Available from: [Link]

-

Atropisomer. Wikipedia. Available from: [Link]

-

Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Organic Chemistry Portal. Available from: [Link]

-

Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. Available from: [Link]

-

Organolithium reagent. Wikipedia. Available from: [Link]

-

organolithium reagents 1. Harvard University. Available from: [Link]

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. Available from: [Link]

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. ResearchGate. Available from: [Link]

-

grignard reagents. Chemguide. Available from: [Link]

-

Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PMC. Available from: [Link]

-

Synthesis of sterically hindered biaryls by Suzuki cross‐coupling of aryl chlorides and bromides catalyzed by BIAN‐NHC‐Pd Reported by Tu. ResearchGate. Available from: [Link]

-

Phenyl Grignard reagent adds to 2-methylpropanal to give the seco.... Pearson. Available from: [Link]

-

3.7. Conformational analysis. Organic Chemistry 1: An open textbook. Available from: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]

- Slow release of organoboronic acids in cross-coupling reactions. Google Patents.

-

Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Research Explorer The University of Manchester. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. stereoelectronics.org [stereoelectronics.org]

- 4. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atropisomer - Wikipedia [en.wikipedia.org]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]